![molecular formula C23H15N3O2S B11709184 2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzylidenehydrazinyl group, a thiazole ring, and a benzochromenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one typically involves multi-step reactions. One common synthetic route includes the condensation of 3-acetylcoumarin with benzaldehyde in the presence of piperidine to form the intermediate chalcone. This intermediate then undergoes cyclization with thiosemicarbazide to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules with diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring and benzochromenone moiety play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: These compounds share structural similarities and exhibit antimicrobial and anticancer activities.
Thiazole Derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
Coumarin Derivatives: These compounds are widely studied for their medicinal properties, including anticoagulant and anticancer activities.
Uniqueness
2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is unique due to its combination of a benzylidenehydrazinyl group, a thiazole ring, and a benzochromenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C23H15N3O2S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C23H15N3O2S/c27-22-19(12-18-17-9-5-4-8-16(17)10-11-21(18)28-22)20-14-29-23(25-20)26-24-13-15-6-2-1-3-7-15/h1-14H,(H,25,26)/b24-13+ |
Clave InChI |
QZEDBVFDQDHXLR-ZMOGYAJESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


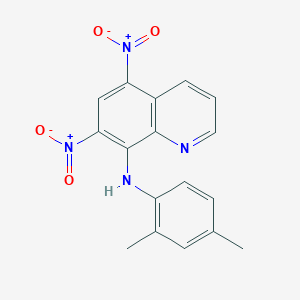
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
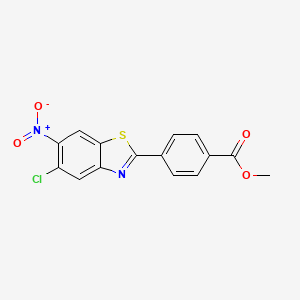
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)
![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)
![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)
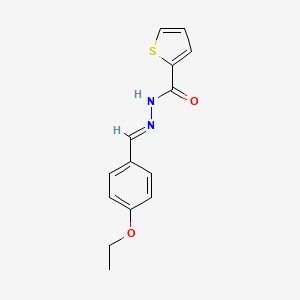
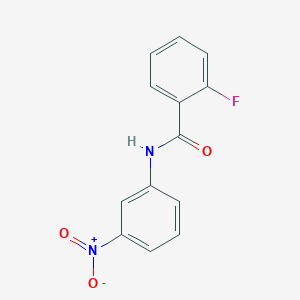
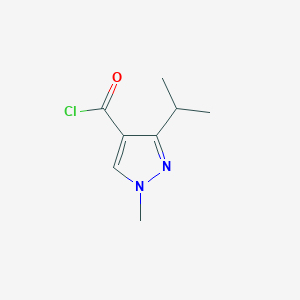

![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)
